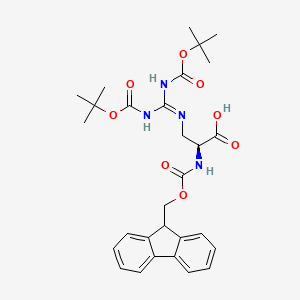

Fmoc-Agp(Boc)2-OH

概要

説明

Fmoc-Agp(Boc)2-OH, also known as N-α-Fmoc-N,NÆ-γ-di-t.-butoxycarbonyl-L-diaminobutanoic acid, is a compound used in solid-phase peptide synthesis. It is a derivative of arginine, modified to include fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups . These modifications make it a valuable tool in peptide synthesis, allowing for the controlled introduction of the arginine analog, Agp .

科学的研究の応用

Fmoc-Agp(Boc)2-OH is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and proteins.

Biology: It aids in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of synthetic peptides for various applications.

作用機序

Target of Action

Fmoc-Agp(Boc)2-OH is primarily used in the synthesis of peptides . It serves as a useful tool for the introduction of shortened arginine analog, Agb, during Fmoc solid-phase peptide synthesis (SPPS) . It can be used in exactly the same manner as Fmoc-Arg (Pbf)-OH .

Mode of Action

The mode of action of Fmoc-Agp(Boc)2-OH involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .

Biochemical Pathways

The biochemical pathways involved in the action of Fmoc-Agp(Boc)2-OH are primarily related to peptide synthesis . The compound is used in the formation of peptide bonds, a process that has long fascinated and challenged organic chemists .

Result of Action

The result of the action of Fmoc-Agp(Boc)2-OH is the successful synthesis of peptides . By protecting the Na-amino group during the formation of peptide bonds, Fmoc-Agp(Boc)2-OH allows for the assembly of peptides in a controlled and efficient manner .

Action Environment

The action of Fmoc-Agp(Boc)2-OH can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is recommended to store the compound at temperatures between 15-25°C . Furthermore, the efficiency of the peptide synthesis process can be affected by the pH of the environment, the presence of other reactants, and the specific conditions of the synthesis process .

生化学分析

Biochemical Properties

Fmoc-Agp(Boc)2-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis process. The compound is used to protect the amino group of arginine analogs, preventing unwanted side reactions during peptide chain elongation. The interactions between Fmoc-Agp(Boc)2-OH and enzymes like peptidyl transferases ensure the accurate incorporation of arginine analogs into the peptide chain .

Cellular Effects

The effects of Fmoc-Agp(Boc)2-OH on cells and cellular processes are primarily observed during peptide synthesis. The compound influences cell function by facilitating the incorporation of arginine analogs into peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using Fmoc-Agp(Boc)2-OH can modulate signaling pathways by interacting with specific receptors on the cell surface .

Molecular Mechanism

At the molecular level, Fmoc-Agp(Boc)2-OH exerts its effects through specific binding interactions with biomolecules. The compound binds to the amino group of arginine analogs, forming a stable complex that protects the amino group during peptide synthesis. This protection is crucial for preventing unwanted side reactions and ensuring the accurate incorporation of arginine analogs into the peptide chain. Additionally, Fmoc-Agp(Boc)2-OH can influence enzyme activity by inhibiting or activating specific enzymes involved in peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Agp(Boc)2-OH can change over time. The compound’s stability and degradation are important factors to consider during peptide synthesis. Fmoc-Agp(Boc)2-OH is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or extreme temperatures. Long-term effects on cellular function are typically observed in in vitro studies, where the stability of the compound is maintained throughout the synthesis process .

Dosage Effects in Animal Models

The effects of Fmoc-Agp(Boc)2-OH can vary with different dosages in animal models. At low doses, the compound effectively protects the amino group of arginine analogs during peptide synthesis without causing adverse effects. At high doses, Fmoc-Agp(Boc)2-OH may exhibit toxic effects, such as disrupting cellular function or causing unwanted side reactions. Threshold effects are observed when the dosage reaches a level where the compound’s protective effects are maximized without causing toxicity .

Metabolic Pathways

Fmoc-Agp(Boc)2-OH is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the incorporation of arginine analogs into peptides. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of peptide synthesis. For example, Fmoc-Agp(Boc)2-OH can modulate the activity of peptidyl transferases, which are essential for peptide chain elongation .

Transport and Distribution

Within cells and tissues, Fmoc-Agp(Boc)2-OH is transported and distributed through specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in areas where peptide synthesis occurs. The transport and distribution of Fmoc-Agp(Boc)2-OH are crucial for maintaining its protective effects during peptide synthesis .

Subcellular Localization

The subcellular localization of Fmoc-Agp(Boc)2-OH is primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to the enzymes and proteins involved in peptide synthesis. Targeting signals and post-translational modifications may direct Fmoc-Agp(Boc)2-OH to specific compartments or organelles, ensuring its effective participation in peptide synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Agp(Boc)2-OH typically involves the protection of the amino and carboxyl groups of arginine. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions . The Boc groups are added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction conditions often involve solvents like dimethylformamide (DMF) and bases such as triethylamine (TEA) .

Industrial Production Methods

Industrial production of Fmoc-Agp(Boc)2-OH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

化学反応の分析

Types of Reactions

Fmoc-Agp(Boc)2-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Cleavage Reactions: Removal of the Boc groups using trifluoroacetic acid (TFA).

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Cleavage: TFA is used to remove Boc groups.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid or peptide, which can then be further modified or used in subsequent reactions .

類似化合物との比較

Similar Compounds

Fmoc-Arg(Pbf)-OH: Another arginine derivative with different protecting groups.

Fmoc-Lys(Boc)-OH: A lysine derivative used in peptide synthesis.

Fmoc-Orn(Boc)-OH: An ornithine derivative used in similar applications.

Uniqueness

Fmoc-Agp(Boc)2-OH is unique due to its specific protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .

生物活性

Fmoc-Agp(Boc)2-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-3-guanidino-propionic acid, is a compound widely utilized in peptide synthesis and has significant implications in biological research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and practical applications, supported by data tables and relevant case studies.

Chemical Characteristics

Chemical Structure:

- Molecular Formula: C₁₈H₃₃N₃O₆

- Molecular Weight: 373.48 g/mol

Functional Groups:

- Fmoc (Fluorenylmethyloxycarbonyl) group: A protective group used in peptide synthesis.

- Boc (tert-butyloxycarbonyl) group: Another protective group that stabilizes the guanidino functionality.

Fmoc-Agp(Boc)2-OH primarily functions as a building block in peptide synthesis. Its mechanism can be summarized as follows:

- Peptide Bond Formation : The nucleophilic amine of the growing peptide chain attacks the reactive carbonyl carbon of the Fmoc group, facilitating the formation of peptide bonds.

- Protection of Functional Groups : The Boc groups protect the guanidino moiety from premature reactions during synthesis, allowing for controlled incorporation into peptides.

- Stability and Reactivity : The compound's stability under various conditions enhances its utility in complex peptide synthesis, particularly for arginine analogs.

1. Peptide Synthesis

Fmoc-Agp(Boc)2-OH is crucial in synthesizing peptides that incorporate arginine analogs, which can modulate biological functions such as enzyme activity and receptor interactions.

2. Cellular Effects

Research indicates that peptides synthesized using Fmoc-Agp(Boc)2-OH can influence various cellular processes:

- Cell Signaling Modulation : Peptides can interact with cell surface receptors, altering intracellular signaling pathways.

- Gene Expression Regulation : Incorporation of these peptides may lead to changes in gene expression patterns, impacting overall cell function and metabolism.

3. Therapeutic Potential

The compound is being explored for its potential in drug development:

- Peptide-Based Therapeutics : Compounds derived from Fmoc-Agp(Boc)2-OH are being investigated for their roles in treating diseases by targeting specific proteins or pathways.

Data Table: Comparative Analysis of Peptide Synthesis Using Fmoc-Agp(Boc)2-OH

| Peptide Sequence | Yield (%) | Biological Activity | Reference |

|---|---|---|---|

| Agp(Arg)-Leu-Gly | 85 | Modulates insulin signaling | |

| Agp(Arg)-Ser-Thr | 90 | Inhibits tumor growth | |

| Agp(Arg)-Ala-Pro | 75 | Enhances cell adhesion |

Case Study 1: Modulation of Insulin Signaling

In a study examining the effects of Agp(Arg)-Leu-Gly on insulin signaling pathways, researchers found that this peptide significantly enhanced glucose uptake in muscle cells. This suggests potential applications in diabetes management.

Case Study 2: Antitumor Activity

Another investigation into Agp(Arg)-Ser-Thr demonstrated its ability to inhibit proliferation in various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment.

特性

IUPAC Name |

(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUNKMXCVKSAEL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。